Cas no 1291886-41-3 (N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide)
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide
- 3-Pyridazinecarboxamide, N-(2-aminoethyl)-6-chloro-
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- Inchi: 1S/C7H9ClN4O/c8-6-2-1-5(11-12-6)7(13)10-4-3-9/h1-2H,3-4,9H2,(H,10,13)
- InChI Key: XUTGPBATQDIXLC-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(NCCN)=O)N=N1
Computed Properties
- Exact Mass: 200.046
- Monoisotopic Mass: 200.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 80.9
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23180-100mg |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 95% | 100mg |
¥1142.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23180-250mg |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 95% | 250mg |
¥1821.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23180-500mg |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 95% | 500mg |
¥3036.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23180-1g |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 95% | 1g |
¥4548.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23180-5g |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 95% | 5g |
¥13642.0 | 2024-04-25 | |
| Ambeed | A595228-1g |
N-(2-Aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 98% | 1g |
$681.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1555373-1g |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 98% | 1g |
¥6559.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23180-100.0mg |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 95% | 100.0mg |
¥1142.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23180-250.0mg |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 95% | 250.0mg |
¥1821.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23180-500.0mg |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
1291886-41-3 | 95% | 500.0mg |
¥3036.0000 | 2025-04-12 |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide Suppliers
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide
Introduction to N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide (CAS No. 1291886-41-3)
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide, a compound with the chemical identifier CAS No. 1291886-41-3, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the pyridazine class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a chloropyridazine core and an N-(2-aminoethyl) substituent, contribute to its unique chemical and pharmacological properties.
The< strong>pyridazine ring is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry. Its nitrogen atoms introduce basicity and reactivity, making it an attractive moiety for further functionalization. In N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide, the chloropyridazine core is further modified by the introduction of a carboxamide group at the 3-position and an aminoethyl chain at the nitrogen atom. These modifications enhance the compound's solubility and bioavailability, making it more suitable for biological assays and therapeutic applications.
Recent research in the field of heterocyclic chemistry has highlighted the importance of pyridazine derivatives in drug discovery. Studies have demonstrated that pyridazine-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>chloropyridazine moiety, in particular, has been shown to interact with various biological targets, making it a valuable component in the design of novel therapeutic agents.
In particular, N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. The carboxamide group provides a site for further derivatization, allowing chemists to explore new chemical entities with tailored biological profiles. This flexibility makes it an attractive candidate for use in combinatorial chemistry and high-throughput screening programs aimed at identifying novel drug candidates.
The< strong>N-(2-aminoethyl) substituent adds another layer of complexity to this molecule. This side chain can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Additionally, the amino group can be further functionalized through various chemical reactions, such as coupling with carboxylic acids or aldehydes, to generate more intricate molecular structures.
One of the most promising areas of research involving N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide is its potential application in oncology. Preclinical studies have suggested that pyridazine derivatives can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in tumor progression. The< strong>chloropyridazine core has been shown to interact with enzymes such as tyrosine kinases and cyclin-dependent kinases, which are often overexpressed in cancer cells.
Furthermore, the< strong>carboxamide group in N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide has been found to enhance cellular uptake and metabolic stability, two critical factors for effective drug delivery. These properties make it an ideal candidate for further development into an antitumor agent. Researchers are currently exploring ways to optimize this compound's pharmacokinetic profile while maintaining its biological activity.
The synthesis of N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide involves several key steps that highlight the importance of organic chemistry techniques in pharmaceutical research. The process typically begins with the preparation of a chloropyridazine precursor, which is then functionalized at the 3-position using a carboxamide-forming reaction. Subsequent introduction of the N-(2-aminoethyl) group completes the molecular structure.
The< strong>CAS No. 1291886-41-3 designation ensures that researchers have access to consistent and high-quality material for their studies. This standardized identification system allows for accurate tracking of chemical substances throughout their lifecycle, from laboratory research to commercial production.
In conclusion, N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will play an increasingly important role in drug discovery and development.
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